N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Synthesis of the Piperidine Ring: The piperidine ring can be formed through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Coupling Reactions: The methoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The quinoxaline ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives of the original compound.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit angiogenesis and induce apoptosis in cancer cells.
Pharmacology: The compound is investigated for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Industrial Applications: The compound can be used in the synthesis of dyes and other industrial chemicals due to its complex structure and reactivity.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide involves several pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide
Uniqueness
N-[(4-methoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is unique due to its combination of a quinoxaline moiety and a piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-28-18-8-6-16(7-9-18)14-24-22(27)17-10-12-26(13-11-17)21-15-23-19-4-2-3-5-20(19)25-21/h2-9,15,17H,10-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJCJCDNJCHGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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